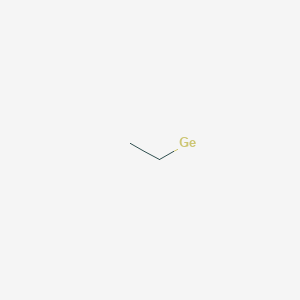
Ethylger-manium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C₂H₈Ge It is a colorless, flammable liquid that is used in various chemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
Ethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C2H5MgBr→Ge(C2H5)2+2MgBrCl
The resulting diethylgermane can then be reduced to ethylgermane using lithium aluminum hydride:
Ge(C2H5)2+LiAlH4→GeH3C2H5+LiAlH3C2H5
Industrial Production Methods
In industrial settings, ethylgermane can be produced through the reaction of germanium dioxide with ethylsilane in the presence of a catalyst. This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions
Ethylgermane undergoes various chemical reactions, including:
Oxidation: Ethylgermane can be oxidized to form germanium dioxide and ethylene.
Reduction: It can be reduced to form germane and ethane.
Substitution: Ethylgermane can undergo substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Halogens like chlorine and bromine are used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and ethylene.
Reduction: Germane and ethane.
Substitution: Halogermanes such as chlorogermane and bromogermane.
科学的研究の応用
Ethylgermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Ethylgermane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases.
Industry: Ethylgermane is used in the production of germanium-based semiconductors and other electronic materials.
作用機序
The mechanism by which ethylgermane exerts its effects involves the interaction of its germanium atom with various molecular targets. In biological systems, organogermanium compounds are believed to modulate immune responses and exhibit antioxidant properties. The exact molecular pathways involved are still under investigation, but it is thought that ethylgermane can interact with cellular proteins and enzymes, influencing their activity.
類似化合物との比較
Ethylgermane can be compared with other organogermanium compounds such as:
Methylgermane (CH₃GeH₃): Similar in structure but with a methyl group instead of an ethyl group.
Diethylgermane (C₄H₁₀Ge): Contains two ethyl groups attached to the germanium atom.
Germane (GeH₄): The simplest germanium hydride, lacking any organic substituents.
特性
分子式 |
C2H5Ge |
|---|---|
分子量 |
101.69 g/mol |
InChI |
InChI=1S/C2H5Ge/c1-2-3/h2H2,1H3 |
InChIキー |
GIEAINOVPLDQPT-UHFFFAOYSA-N |
正規SMILES |
CC[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


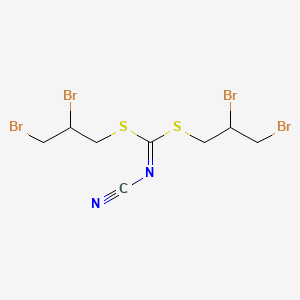
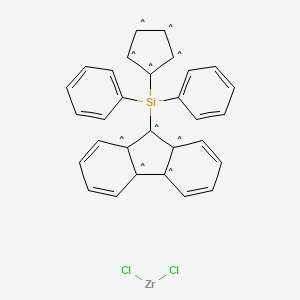
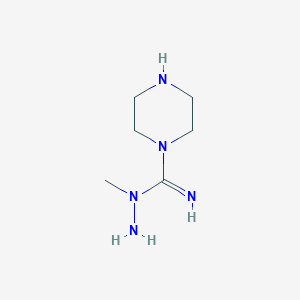
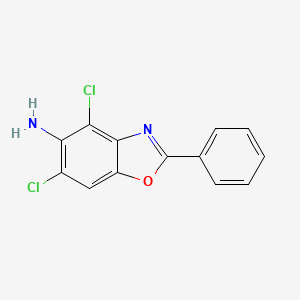
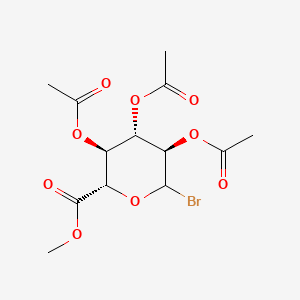

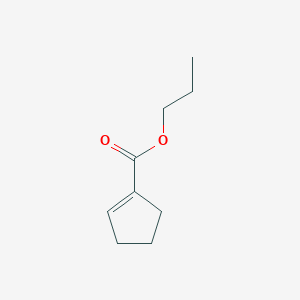
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
